(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine
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Description
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions. For instance, the synthesis of 4-methylbenzoyl isothiocyanate is achieved by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone, followed by treatment with sulfanilamide . Similarly, the synthesis of (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine is carried out through a single-step process, although the exact method is not detailed in the abstract . These methods suggest that the synthesis of “(4-{[(4
Scientific Research Applications
Fluorescence Enhancement in Chemical Compounds
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine and its derivatives demonstrate significant applications in enhancing the fluorescence of chemical compounds. This is evident in the study of trans-4-aminostilbene derivatives, where the introduction of N-phenyl substituents leads to more planar ground-state geometry, red shift in absorption and fluorescence spectra, and high fluorescence quantum yields at room temperature (Yang, Chiou, & Liau, 2002).
Corrosion Inhibition
Amine derivative compounds, such as those related to (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine, have been found effective as corrosion inhibitors. This is particularly true in the context of protecting mild steel in acidic media, demonstrating the potential for use in industrial applications (Boughoues et al., 2020).
Optical Properties in Polymer Chemistry
The compound and its derivatives play a crucial role in influencing the optical properties of polymers. For instance, derivatives like phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate have been synthesized and shown to impact the UV and photoluminescence (PL) measurements in polymers, highlighting their importance in materials science (Takagi et al., 2013).
Synthesis of Amines
The compound is instrumental in the synthesis of a variety of amines, as demonstrated in the one-pot aminobenzylation of aldehydes. This process allows for the creation of diverse 1,2-diarylethylamine derivatives, which are fundamental in pharmaceuticals and bioactive natural products (Wang et al., 2018).
Development of Antioxidants
Aromatic secondary amines, including derivatives of (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine, are key in the development of antioxidants used in various industries, particularly in rubber. These compounds show significant electrochemical properties, making them valuable in the creation of stable, effective antioxidants (Rapta et al., 2009).
Electrochemical Applications
The compound has also found applications in electrochemistry, particularly in the functionalization of electrode surfaces. For example, the reduction of in situ generated diazonium cations of amines like 4-aminobenzylamine results in the modification of electrode surfaces, which has implications for the development of advanced electrochemical sensors and devices (Breton & Bélanger, 2008).
Nonlinear Optical Properties
Compounds derived from (4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine show potential in the field of nonlinear optics. For instance, the synthesis of 2-methyl-4-nitroaniline derivatives exhibits significant nonlinear refractive index properties, making them suitable for various optical applications (Shankar et al., 2021).
Synthesis of Beta-Amino Alcohol Derivatives
The compound is used in the synthesis of beta-amino alcohol derivatives through processes like Ir-catalyzed allylic amination and ring-closing metathesis. This is crucial in the pharmaceutical industry for creating a variety of biologically active compounds (Lee et al., 2007).
properties
IUPAC Name |
4-[(4-aminophenyl)methylsulfanylmethyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHYMYRVMTQDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC2=CC=C(C=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine |
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